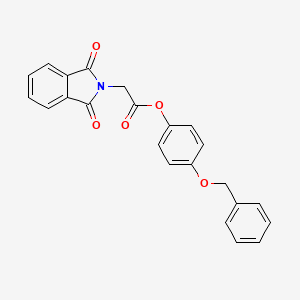
4-(benzyloxy)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
Overview
Description
4-(benzyloxy)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an isoindoline moiety through an acetate linkage
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR triggers a complex signaling network that promotes cell proliferation, survival, and growth.
Mode of Action
The compound inhibits the EGFR kinase, thereby disrupting the signaling pathway . The inhibition of EGFR kinase leads to a decrease in the downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of cell growth and induction of apoptosis.
Result of Action
The compound has shown potent antiproliferative results against the A549 cancer cell line . By inhibiting EGFR kinase, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cell growth and induction of apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Acetylation: The benzyloxyphenol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form benzyloxyphenyl acetate.
Coupling with Isoindoline Derivative: The final step involves the coupling of benzyloxyphenyl acetate with an isoindoline derivative. This can be achieved through a condensation reaction using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The isoindoline moiety can be reduced to form a dihydroisoindoline derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled temperature conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dihydroisoindoline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(benzyloxy)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It can be utilized in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions, particularly those involving isoindoline derivatives.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzyloxy-phenyl)-N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzamide
- 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butyric acid methyl ester
- 6-chloro-2-phenyl-benzo[de]isoquinoline-1,3-dione
Uniqueness
4-(benzyloxy)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to its specific structural features, such as the benzyloxy group and the isoindoline moiety. These features confer distinct chemical and biological properties, making the compound valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a building block for complex molecules further highlight its uniqueness.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c25-21(14-24-22(26)19-8-4-5-9-20(19)23(24)27)29-18-12-10-17(11-13-18)28-15-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWVCVWBVYEYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


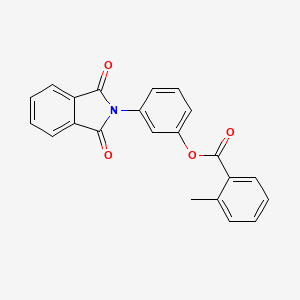
![2-{[methyl(phenyl)carbamoyl]oxy}phenyl N-methyl-N-phenylcarbamate](/img/structure/B3471454.png)
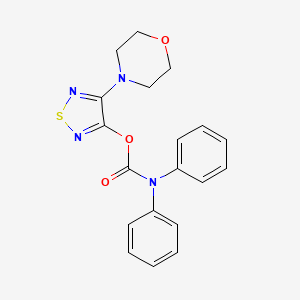
![Ethyl 4-[(diphenylcarbamoyl)amino]benzoate](/img/structure/B3471462.png)
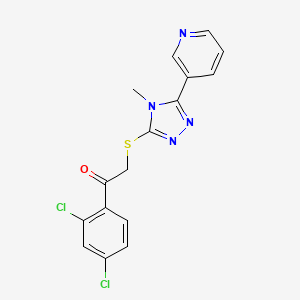
![4-ethyl 2-isopropyl 3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3471477.png)
![Ethyl 4-(4-bromophenyl)-2-[(2-methoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B3471484.png)
![4-ethyl 2-isopropyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3471489.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3471495.png)
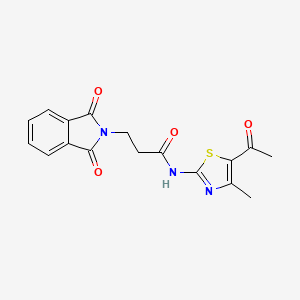
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3471504.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3471511.png)
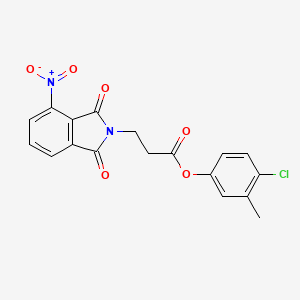
![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl butyrate](/img/structure/B3471526.png)
